(3aR,4R,6S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylic acid
Description
This compound, referred to as Compound A in the literature, is a cyclopenta[d][1,2]oxazole derivative with a molecular formula of C₁₃H₂₀N₂O₄ and a molecular weight of 292.31 g/mol . Its structure includes a bicyclic core (cyclopenta[d][1,2]oxazole), a tert-butoxycarbonyl (Boc)-protected amino group at position 4, a pentan-3-yl substituent at position 3, and a carboxylic acid group at position 4. The stereochemistry (3aR,4R,6S,6aS) is critical for its biological interactions and synthetic applications.
Properties
IUPAC Name |
(3aR,4R,6S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5/c1-6-9(7-2)13-12-11(18-16(22)23-17(3,4)5)8-10(15(20)21)14(12)24-19-13/h9-12,14H,6-8H2,1-5H3,(H,18,22)(H,20,21)/t10-,11+,12+,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJTUDPXKCBNKX-FMCLSXCISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC2C1C(CC2C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NO[C@H]2[C@@H]1[C@@H](C[C@@H]2C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,4R,6S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylic acid is a complex organic molecule with potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features a cyclopenta[d][1,2]oxazole ring system characterized by specific stereochemistry and functional groups that may influence its biological interactions. Key structural components include:
- Cyclopenta[d][1,2]oxazole ring : A heterocyclic structure that may contribute to the compound's reactivity and interaction with biological targets.
- Amino and carboxylic acid groups : These functional groups are crucial for potential interactions with biomolecules.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : Studies have shown that related compounds can induce apoptosis in cancer cells through mitochondrial pathways and arrest the cell cycle at the G2/M phase. This is often accompanied by mitochondrial depolarization and the generation of reactive oxygen species (ROS) .
- In Vitro Efficacy : In screening against various human cancer cell lines (NCI-60 panel), compounds with similar structures displayed potent growth inhibition with GI50 values in the nanomolar range. For example, one study reported GI50 values as low as 0.08 μM across multiple cell lines .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely linked to their structural features:
- Substituents : The presence of specific substituents such as methoxy or ethoxycarbonyl groups has been associated with enhanced activity against cancer cells. For instance, a compound with a 3,5-dimethoxybenzyl group showed improved antiproliferative effects compared to its analogs .
| Compound | Structural Features | Notable Activities |
|---|---|---|
| Compound A | Isoxazole ring | Anticancer |
| Compound B | Cyclopentane core | Neuroprotective |
| Compound C | Amino acid analogue | Antimicrobial |
Study 1: Antitumor Activity Assessment
In a recent study published in the journal Bioorganic & Medicinal Chemistry Letters, a series of oxazole derivatives were synthesized and evaluated for their antitumor activity. The results indicated that several compounds exhibited strong inhibitory effects on tumor growth in vitro and in vivo models.
Key Findings:
- Compound E showed an IC50 value of 250 nM against breast cancer cell lines.
- In xenograft models, treatment with Compound E significantly reduced tumor volume compared to controls .
Study 2: Mechanistic Insights
Another study focused on understanding the mechanism by which these compounds induce cell death. It was found that they disrupt tubulin polymerization, akin to the action of colchicine, leading to mitotic arrest and subsequent apoptosis. This mechanism was confirmed through flow cytometry and Western blot analyses showing increased levels of cleaved caspase-3 and PARP .
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemistry and Bioactivity : The absolute configuration of cyclopenta-isoxazole derivatives determines their interaction with proteins. For example, HIP-A’s (3aS,4R,6aS) configuration shows higher affinity for glutamate receptors than its enantiomer . Compound A’s stereochemistry likely influences its metabolic stability and binding to enzymes.
- Synthetic Utility : Compound A’s Boc group and carboxylic acid enable modular derivatization, akin to the methyl ester derivative , which is used in combinatorial chemistry for lead optimization.
- Gaps in Knowledge: Limited data exist on Compound A’s direct bioactivity. Future studies could explore its role in ferroptosis induction (as seen with other cycloaddition-derived compounds ) or as a precursor for anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
